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Compound of Interest

Compound Name: 5-Propylthiazole

Cat. No.: B15344472 Get Quote

Disclaimer: The following information is for research and development purposes only. 5-
Propylthiazole is not currently listed on the FEMA GRAS (Generally Recognized as Safe) or

JECFA (Joint FAO/WHO Expert Committee on Food Additives) databases. Its use as a food

flavoring agent would require regulatory approval.

Introduction
5-Propylthiazole (C₆H₉NS) is a volatile heterocyclic compound belonging to the thiazole

family. Thiazole derivatives are known for their potent and diverse aroma profiles, often

contributing to the characteristic flavors of roasted, nutty, and savory foods. This document

provides detailed application notes and protocols for the evaluation of 5-propylthiazole as a

potential food flavoring agent for use by researchers, scientists, and drug development

professionals.

Physicochemical Properties
A summary of the key physicochemical properties of 5-propylthiazole and related compounds

is presented in Table 1.
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Property
5-Propylthiazole
(Predicted/Estimate
d)

2-Isobutylthiazole
4-Methyl-5-
vinylthiazole

Molecular Formula C₆H₉NS C₇H₁₁NS C₆H₇NS

Molecular Weight 127.21 g/mol 141.24 g/mol 125.19 g/mol

Appearance
Colorless to pale

yellow liquid

Colorless to pale

yellow liquid

Colorless to yellow

liquid

Odor Threshold in

Water
Not established 2-3.5 ppb[1] Not established

Boiling Point ~180-182 °C 175-176 °C 64-66 °C at 10 mmHg

Solubility

Slightly soluble in

water; soluble in

ethanol and oils

Soluble in ethanol and

oils

Soluble in ethanol and

oils

Organoleptic Properties and Applications
While specific data for 5-propylthiazole is limited, the flavor profiles of other alkylthiazoles

suggest its potential contribution to a range of savory and roasted notes.

3.1. Flavor Profile

Based on the characteristics of related compounds, 5-propylthiazole is anticipated to possess

a flavor profile that includes the following notes:

Green and Vegetal: Many low molecular weight alkylthiazoles exhibit green, vegetable-like

flavors.[2]

Nutty and Roasted: Thiazoles are significant contributors to the aroma of roasted products

like coffee and nuts.

Savory and Meaty: Some thiazole derivatives are known to impart meaty and savory

characteristics.
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Fruity Nuances: Depending on the substitution pattern, fruity notes, such as mango, have

been described for some diethyl-propyl thiazoles.[3]

3.2. Potential Applications

Given its predicted flavor profile, 5-propylthiazole could be evaluated for use in a variety of

food systems, including:

Savory Snacks: To enhance roasted and savory notes in products like potato chips and

crackers.

Meat Analogs: To contribute to a more authentic meaty flavor profile in plant-based meat

alternatives.

Soups and Sauces: To add depth and complexity to savory broths and gravies.

Baked Goods: To impart nutty and toasted notes in bread, cookies, and other baked

products.

A summary of potential applications and starting usage levels for evaluation is provided in Table

2.

Food Category
Recommended Starting
Level (ppm)

Flavor Contribution

Savory Snacks 0.1 - 1.0 Roasted, Nutty, Savory

Meat Analogs 0.5 - 2.0 Meaty, Umami

Soups and Sauces 0.05 - 0.5 Savory, Roasted

Baked Goods 0.2 - 1.5 Nutty, Toasted

Experimental Protocols
4.1. Synthesis of 5-Propylthiazole (Hantzsch Synthesis Adaptation)

This protocol describes a general method for the synthesis of thiazole derivatives, adapted for

5-propylthiazole.
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Workflow for the Synthesis of 5-Propylthiazole

Start: Reagents

1-Bromo-2-pentanone
Thioformamide

Prepare

Reaction:
- Solvent: Ethanol

- Reflux with stirring

Combine

Work-up:
1. Cool to RT

2. Neutralize with NaHCO₃

3. Extract with Ethyl Acetate

Proceed to

Purification:
- Dry with MgSO₄

- Concentrate in vacuo
- Column Chromatography (Silica gel)

Crude Product

Analysis:
- GC-MS for Purity

- ¹H NMR for Structure

Purified Product

Product:
5-Propylthiazole

Confirm

Click to download full resolution via product page
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Caption: A generalized workflow for the synthesis and purification of 5-propylthiazole.

Materials:

1-Bromo-2-pentanone

Thioformamide

Ethanol

Saturated sodium bicarbonate solution

Ethyl acetate

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

thioformamide (1 equivalent) in ethanol.

Add 1-bromo-2-pentanone (1 equivalent) to the solution.

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude

product.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient.

Combine the fractions containing the pure product and remove the solvent to yield 5-
propylthiazole.

Confirm the structure and purity of the final product using ¹H NMR and Gas

Chromatography-Mass Spectrometry (GC-MS).

4.2. Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for determining the purity of a synthesized 5-
propylthiazole sample.

Materials:

Synthesized 5-propylthiazole sample

High-purity solvent (e.g., ethanol or hexane) for dilution

GC-MS instrument with a suitable capillary column (e.g., HP-5ms)

GC-MS Parameters:
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Parameter Value

Column
HP-5ms (30 m x 0.25 mm, 0.25 µm film

thickness)

Carrier Gas Helium

Flow Rate 1.0 mL/min (constant flow)

Inlet Temperature 250 °C

Injection Volume 1 µL (split ratio 50:1)

Oven Program
Start at 50 °C (hold 2 min), ramp to 250 °C at 10

°C/min (hold 5 min)

MS Transfer Line 280 °C

Ion Source Temp 230 °C

Quadrupole Temp 150 °C

Ionization Mode Electron Ionization (EI) at 70 eV

Mass Range 40-300 m/z

Procedure:

Prepare a dilute solution of the 5-propylthiazole sample in the chosen solvent (e.g., 100

ppm).

Set up the GC-MS instrument with the parameters listed in the table above.

Inject the sample into the GC-MS.

Acquire the total ion chromatogram (TIC) and mass spectrum of the eluting peaks.

Identify the peak corresponding to 5-propylthiazole based on its retention time and mass

spectrum.

Calculate the purity of the sample by determining the area percentage of the 5-
propylthiazole peak relative to the total area of all peaks in the chromatogram.
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4.3. Sensory Evaluation Protocol: Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists

between two samples.[4] This protocol is designed to evaluate the flavor contribution of 5-
propylthiazole in a simple food matrix.

Workflow for Sensory Evaluation (Triangle Test)
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Start: Panelist Selection

Select & Screen
15-25 Panelists

Recruit

Sample Preparation:
- Control (Matrix only)

- Test (Matrix + 5-Propylthiazole)

Prepare for

Test Setup (per panelist):
- Three coded samples

 (two identical, one different)

Arrange

Evaluation:
- Panelists taste and

 identify the odd sample

Present to Panelists

Data Analysis:
- Tally correct identifications
- Compare to statistical table

Collect Responses

Conclusion:
- Significant difference?

- No significant difference?

Interpret

Click to download full resolution via product page

Caption: A workflow diagram for conducting a triangle test for sensory evaluation.
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Materials:

A panel of 15-25 trained or consumer panelists.

A simple food matrix (e.g., unsalted cracker, vegetable oil, or a simple broth).

5-Propylthiazole solution of a known concentration.

Coding labels, sample cups, and water for palate cleansing.

Procedure:

Sample Preparation:

Prepare a control sample consisting of the food matrix alone.

Prepare a test sample by adding a predetermined concentration of 5-propylthiazole to

the food matrix.

Test Setup:

For each panelist, present three coded samples. Two of the samples will be the control,

and one will be the test sample (or vice versa). The order of presentation should be

randomized for each panelist.

Evaluation:

Instruct the panelists to taste each sample from left to right.

Ask the panelists to identify which of the three samples is different from the other two.

Data Analysis:

Tally the number of correct identifications.

Consult a statistical table for the triangle test to determine if the number of correct

identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).
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Safety and Toxicology
As 5-propylthiazole is not a widely studied compound, specific toxicological data is not readily

available. However, the safety of thiazole derivatives, in general, has been evaluated by

regulatory bodies. It is crucial to handle 5-propylthiazole with appropriate safety precautions in

a laboratory setting.

General Safety Precautions:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Avoid inhalation, ingestion, and skin contact.

In case of contact, wash the affected area thoroughly with soap and water.

Toxicological Considerations (Based on Thiazole Derivatives):

Metabolism: Thiazole-containing compounds are known to undergo metabolic

transformations in the body, primarily through oxidation of the thiazole ring and side chains.

In Vitro and In Vivo Studies: For any new food ingredient, a battery of in vitro and in vivo

toxicological studies would be required to establish its safety.[5][6][7][8] This would include

assessments of genotoxicity, acute and subchronic toxicity, and potential allergenicity.

Potential Signaling Pathway for Flavor Perception
The perception of flavor from compounds like 5-propylthiazole involves a complex interplay of

taste and smell. While the specific receptors for 5-propylthiazole have not been identified, a

plausible signaling pathway can be hypothesized based on known mechanisms of taste and

olfaction.

Hypothesized Flavor Perception Pathway
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Caption: A hypothesized signaling pathway for the perception of 5-propylthiazole flavor.
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This proposed pathway suggests that 5-propylthiazole could interact with both olfactory

receptors in the nasal cavity and taste receptors (potentially bitter taste receptors, T2Rs, given

the heterocyclic structure) on the tongue.[9] This dual stimulation would lead to two distinct

signals being sent to the brain, which are then integrated to create the overall perception of

flavor.

Conclusion
5-Propylthiazole presents an interesting profile as a potential food flavoring agent, with

expected contributions to savory, roasted, and nutty notes. However, a comprehensive

evaluation of its organoleptic properties, safety, and stability in various food matrices is

required. The protocols outlined in this document provide a framework for researchers to begin

this evaluation. It is imperative to note the current lack of regulatory approval for 5-
propylthiazole in food applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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